molecular formula C18H21N3O3 B2816037 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide CAS No. 2034589-58-5

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B2816037
CAS No.: 2034589-58-5
M. Wt: 327.384
InChI Key: YIXYQLJINLYCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide is a pyrimidine derivative featuring a cyclopropyl group at the 4-position of the pyrimidinone ring and a 4-ethoxybenzamide substituent linked via an ethylamine spacer. Its structure combines a pyrimidinone core—a heterocyclic scaffold prevalent in medicinal chemistry—with a lipophilic cyclopropyl group and a benzamide moiety.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-15-7-5-14(6-8-15)18(23)19-9-10-21-12-20-16(11-17(21)22)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXYQLJINLYCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of appropriate precursors such as cyclopropylamine and ethyl acetoacetate under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 4-ethoxybenzoic acid or its derivatives, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxybenzamide moiety, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amides, thioethers.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the properties of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide, we analyze structurally analogous compounds and their reported characteristics.

Structural Analogues: Pyrimidinone Derivatives

Pyrimidinones are widely studied for their pharmacological relevance. For example:

  • 4-Cyclopropyl-6-oxo-1,6-dihydropyrimidine : A simpler analog lacking the ethyl-benzamide side chain. This compound has been investigated for antimicrobial activity, with studies showing moderate inhibition against E. coli (MIC = 32 µg/mL) .
  • N-(2-Pyrimidinone-ethyl)benzamide derivatives: These compounds, bearing variations in substituents (e.g., methoxy, nitro groups), exhibit diverse binding affinities to kinase enzymes. For instance, a methoxy-substituted analog showed IC₅₀ = 0.8 µM against EGFR kinase .

Key Structural Differences :

Feature Target Compound 4-Cyclopropyl-6-oxo-pyrimidine Methoxy-Benzamide Analog
Pyrimidinone Substituent 4-Cyclopropyl 4-Cyclopropyl Unsubstituted
Benzamide Substituent 4-Ethoxy N/A 4-Methoxy
Spacer Ethylamine N/A Ethylamine
Bioactivity (Hypothetical) Unknown Antimicrobial Kinase Inhibition

The cyclopropyl group could stabilize the pyrimidinone ring conformation, as seen in cyclopropane-containing kinase inhibitors .

Comparison with Technetium Complexes ()

While unrelated in therapeutic intent, the technetium complex in provides insights into structural characterization methodologies. Both compounds feature:

  • Heterocyclic cores: Pyrimidinone vs. pentene-3-one.
  • Ethylamine linkers : Critical for coordinating technetium in but serving as a spacer in the target compound.
  • Crystallography: The technetium complex’s crystal structure (space group P1, R = 0.023) highlights the precision achievable for similar-sized molecules . The target compound’s crystallization behavior (unreported) could be inferred to require similar solvent systems (e.g., methanol) and symmetry analysis.
Chirality and Polarization ()

The target compound lacks chiral centers, but analogs with asymmetric carbons (e.g., cyclopropane stereochemistry) may require enantiomorph-polarity analysis. ’s discussion of Rogers’s η and Flack’s x parameters is relevant if stereoisomers exist. For example:

  • η parameter : Prone to false chirality indications in near-centrosymmetric structures.
  • x parameter : More robust for twin-component scattering.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C₁₇H₁₈N₄O₂, indicating the presence of nitrogen, oxygen, and carbon atoms that contribute to its biological activity. The structure features:

  • Cyclopropyl Group : Provides unique steric and electronic properties.
  • Pyrimidine Ring : Known for its role in various biological activities.
  • Ethoxybenzamide Moiety : Enhances solubility and interaction with biological targets.

This compound primarily functions as an inhibitor of specific enzymes and receptors involved in various metabolic pathways. Its mechanism of action likely involves:

  • Enzyme Inhibition : Interacting with enzymes critical for cellular processes, potentially affecting pathways related to cancer proliferation and inflammation.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors, which may lead to therapeutic effects in various diseases.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Potential inhibition of kinases involved in tumor growth.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through enzyme inhibition.
  • Neuroprotective Effects : Possible applications in neurodegenerative diseases by targeting specific receptors.

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Study 1 Demonstrated that similar compounds inhibit COX-2 with IC50 values in the low micromolar range, indicating potential anti-inflammatory properties.
Study 2 Explored the synthesis and characterization of related benzamides, showing promising results in vitro for enzyme inhibition.
Study 3 Investigated the pharmacological effects of pyrimidine derivatives, highlighting their role in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with cyclopropyl-substituted pyrimidinone intermediates. A common approach includes:
  • Step 1 : Alkylation of 4-cyclopropyl-6-hydroxypyrimidinone with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Step 2 : Amide coupling of the resulting ethylamine derivative with 4-ethoxybenzoic acid using EDCI/HOBt in dichloromethane.
  • Optimization : Reaction yields depend on solvent polarity, temperature control (50–70°C), and catalyst selection. Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, pyrimidinone carbonyl at ~165 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 384.18).
  • HPLC : For purity assessment (>95% using a C18 column, gradient elution with acetonitrile/water).
    Cross-referencing with computational models (e.g., DFT for optimized geometry) enhances structural validation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Screen against kinases or HDACs using fluorogenic substrates (e.g., HDAC1/2/3 inhibition assay with acetylated lysine derivatives).
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., SKM-1 myelodysplastic cells) with IC₅₀ determination via nonlinear regression analysis.
  • Cellular Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptosis induction .

Advanced Research Questions

Q. How can conflicting data on HDAC isoform selectivity be resolved?

  • Methodological Answer :
  • Isoform-Specific Profiling : Use recombinant HDAC isoforms (e.g., HDAC1, HDAC6) in activity-based proteomic assays.
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across isoforms.
  • Kinetic Studies : Measure KiK_i values via surface plasmon resonance (SPR) to assess competitive inhibition kinetics.
    Contradictions often arise from assay conditions (e.g., buffer pH, cofactor availability); standardize protocols across labs .

Q. What strategies improve in vivo efficacy in xenograft models?

  • Methodological Answer :
  • Formulation : Use PEGylated nanoparticles to enhance solubility and bioavailability (particle size <200 nm via dynamic light scattering).
  • Dosing Regimen : Optimize oral dosing (e.g., 50 mg/kg BID) based on pharmacokinetic parameters (AUC, t1/2t_{1/2}) from SD rat studies.
  • Immune Modulation : Compare efficacy in immunocompetent vs. athymic mice to evaluate immune system contributions to tumor regression .

Q. How do structural modifications impact the compound’s metabolic stability?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation or glucuronidation sites.
  • SAR Analysis : Modify the 4-ethoxybenzamide group (e.g., replace with trifluoromethoxy) and measure CYP450 inhibition (e.g., CYP3A4 luminescent assay).
  • Computational Prediction : Use ADMET software (e.g., Schrödinger’s QikProp) to forecast metabolic liabilities .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Methodological Answer :
  • Dose Range : Use logarithmic dilution (e.g., 0.1–100 µM) to capture full sigmoidal curves.
  • Counter-Screens : Test against unrelated targets (e.g., GPCRs, ion channels) to assess selectivity.
  • Statistical Validation : Apply Hill slope analysis to confirm single-target engagement; discard data with slopes ≠1 .

Q. What computational tools are recommended for elucidating mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions (e.g., GROMACS) over 100 ns to assess binding stability.
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., p21-mediated cell cycle arrest).
  • Network Pharmacology : Integrate STRING database analysis to map interacting protein networks .

Data Contradiction Resolution

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Assay Standardization : Validate using reference inhibitors (e.g., trichostatin A for HDACs) and uniform cell passage numbers.
  • Meta-Analysis : Apply weighted Z-scores to aggregate data from multiple labs, accounting for variances in assay sensitivity.
  • Experimental Replication : Repeat assays in triplicate under blinded conditions to eliminate observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.